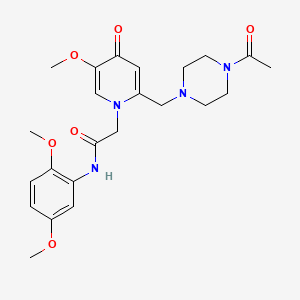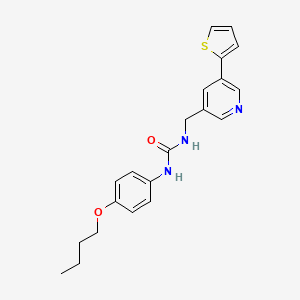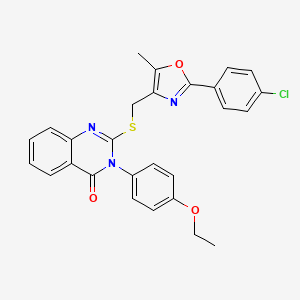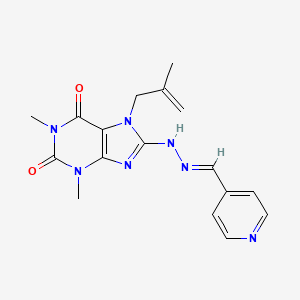![molecular formula C6H12ClNO2 B2856411 5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride CAS No. 1613292-50-4](/img/structure/B2856411.png)
5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride is a chemical compound with the CAS Number: 1359656-11-3 . It has a molecular weight of 149.62 and its IUPAC name is 5-oxa-2-azaspiro[3.4]octane hydrochloride . The compound is a white solid and is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a related compound, has been described in the literature . The annulation strategy utilized for the synthesis of 2-azaspiro[3.4]octane involved the development of three successful routes . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The molecular formula of this compound is C6H12ClNO . The InChI code for the compound is 1S/C6H11NO.ClH/c1-2-6(8-3-1)4-7-5-6;/h7H,1-5H2;1H .Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 149.62 . and is stored at temperatures between 0-8°C .Mechanism of Action
The exact mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride is not fully understood, but it is believed to modulate the activity of dopamine and glutamate neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and glutamate in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. It has also been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity.
Advantages and Limitations for Lab Experiments
5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride has several advantages for use in lab experiments. It has a well-characterized chemical structure and synthesis method, and its effects have been extensively studied in preclinical models. However, there are also some limitations to its use. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for psychiatric disorders such as depression, schizophrenia, and bipolar disorder. Additionally, there is ongoing research on the development of novel analogs of this compound with improved pharmacokinetic properties and therapeutic potential.
Synthesis Methods
The synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride involves a multi-step process that starts with the reaction of 3,4-dihydro-2H-pyran with ethylamine to form the intermediate compound, 5-oxa-2-azaspiro[3.4]octane. This intermediate is then reacted with sodium borohydride and hydrochloric acid to obtain the final product, this compound. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Scientific Research Applications
5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective, antidepressant, and antipsychotic effects in preclinical studies. It has also been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352 .
properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-5-1-6(9-2-5)3-7-4-6;/h5,7-8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDERQUVZNQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12CNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1613292-50-4 |
Source


|
| Record name | 5-oxa-2-azaspiro[3.4]octan-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856334.png)


![2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2856343.png)
![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)



![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2856351.png)